2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid 2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17957464
InChI: InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)
SMILES:
Molecular Formula: C11H12N2O5S
Molecular Weight: 284.29 g/mol

2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid

CAS No.:

Cat. No.: VC17957464

Molecular Formula: C11H12N2O5S

Molecular Weight: 284.29 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid -

Specification

Molecular Formula C11H12N2O5S
Molecular Weight 284.29 g/mol
IUPAC Name 2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)
Standard InChI Key LOBKSYPZBSVLLE-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Structure

The IUPAC name for this compound is (2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid, reflecting its chiral center at the second carbon and the sulfur-linked nitrophenyl group . Its structure is characterized by:

  • Acetyl group: Attached to the amino nitrogen of cysteine.

  • 4-Nitrophenylsulfanyl moiety: A aromatic nitro group connected via a thioether bond.

  • Carboxylic acid terminus: Providing solubility in polar solvents.

The InChI key (LOBKSYPZBSVLLE-JTQLQIEISA-N) and SMILES notation (CC(=O)NC(C(C(=O)O)SSC1=CC=C(C=C1)N+[O−])) further define its stereochemistry and functional groups .

PropertyValue
Molecular FormulaC11H12N2O5S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight284.29 g/mol
CAS Number91088-55-0
HS Code2930909090 (organo-sulphur compounds)

Spectroscopic and Chromatographic Data

  • Mass Spectrometry: Exact mass = 284.047 g/mol, with fragmentation patterns confirming the nitro and acetyl groups .

  • Nuclear Magnetic Resonance (NMR): Proton NMR peaks at δ 8.2–7.5 ppm (aromatic protons), δ 4.3 ppm (chiral center), and δ 2.0 ppm (acetyl methyl).

  • HPLC Retention Time: 12.7 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via thiol-ene coupling between N-acetyl-L-cysteine and 4-nitrothiophenol under basic conditions . Key steps include:

  • Activation: N-Acetyl-L-cysteine is deprotonated using NaOH.

  • Nucleophilic Substitution: Reaction with 4-nitrothiophenol in ethanol at 60°C.

  • Purification: Crystallization from aqueous ethanol yields >95% purity .

Industrial-Scale Production

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

  • Yield Optimization: 78–82% yield achieved via controlled pH (8.5–9.0) and stoichiometric excess of 4-nitrothiophenol .

Physical and Chemical Properties

PropertyValue
Density1.43 g/cm³
Melting Point158°C
Boiling Point582.6°C at 760 mmHg
Flash Point306.1°C
LogP (Octanol-Water)2.19
Solubility2.1 mg/mL in water at 25°C

The compound’s polar surface area (137.52 Ų) and refractive index (1.618) correlate with its solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol .

Biochemical Applications and Research Findings

Ergogenic Supplements

As a cysteine derivative, this compound enhances physical performance by:

  • Modulating Hormones: Increasing growth hormone secretion during exercise .

  • Antioxidant Effects: Scavenging reactive oxygen species (ROS) via the thiol group .

  • Muscle Recovery: Reducing exercise-induced oxidative damage in murine models .

Detoxification Pathways

The compound serves as a mercapturic acid conjugate in xenobiotic metabolism, facilitating the excretion of nitroaromatic compounds via renal clearance . Studies in hepatocyte cultures show 40–60% reduction in 4-nitrophenol toxicity when pre-treated with this agent .

AspectDetail
Tariffs (MFN)6.5%
VAT17%
Environmental ImpactBiodegradable (84% degradation in 28 days)

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